Bis(isodecanoyloxy)dioctylstannane

PVC heat stabilizer Congo red test thermal decomposition

Bis(isodecanoyloxy)dioctylstannane (dioctyltin diisodecanoate, DOTDI) is a dioctyltin dicarboxylate belonging to the organotin stabilizer class. It has the molecular formula C₃₆H₇₂O₄Sn and a molecular weight of approximately 687.7 g/mol.

Molecular Formula C36H72O4Sn
Molecular Weight 687.7 g/mol
CAS No. 93965-26-5
Cat. No. B15348554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(isodecanoyloxy)dioctylstannane
CAS93965-26-5
Molecular FormulaC36H72O4Sn
Molecular Weight687.7 g/mol
Structural Identifiers
SMILESCCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C
InChIInChI=1S/2C10H20O2.2C8H17.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-7-8-6-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2
InChIKeyAJIHCUXQHBUJSK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(isodecanoyloxy)dioctylstannane (CAS 93965-26-5) – Organotin Heat Stabilizer and Catalyst for PVC and Polyurethane


Bis(isodecanoyloxy)dioctylstannane (dioctyltin diisodecanoate, DOTDI) is a dioctyltin dicarboxylate belonging to the organotin stabilizer class. It has the molecular formula C₃₆H₇₂O₄Sn and a molecular weight of approximately 687.7 g/mol . The compound functions primarily as a thermal stabilizer for polyvinyl chloride (PVC) and as a catalyst in polyurethane production, with its performance and safety profile being strongly dependent on the dioctyltin moiety and the branched isodecanoate ligand structure [1].

Scaffold Dioctyltin dicarboxylate with branched isodecanoate ligands
Primary role PVC thermal stabilizer and polyurethane catalyst
Selection signal Reported longer thermal stability vs. shorter-chain organotins
Regulatory context Dioctyltin class listed in FDA 21 CFR 178.2650 for food contact

Why Bis(isodecanoyloxy)dioctylstannane Cannot Be Interchanged with Generic Organotin Stabilizers


Organotin stabilizers exhibit widely divergent performance profiles depending on the alkyl chain length on tin and the carboxylate ligand structure. A direct comparative study demonstrated that the thermal stabilization effect of tin neodecanoates follows the order dioctyltin > dibutyltin > dimethyltin, with dioctyltin dineodecanoate (DOTDN) providing a static thermal stability time of 56 minutes versus 49 minutes for the dibutyltin analog and only 30 minutes for the dimethyltin analog under identical conditions [1]. Furthermore, dioctyltin compounds show approximately two orders of magnitude lower acute oral toxicity compared to dibutyltin compounds, and di-n-octyltin stabilizers are scarcely extracted from rigid PVC while di-n-butyltin extraction increases with formulated content [2][3]. These quantitative performance gaps mean that substituting a dioctyltin isodecanoate with a butyltin or methyltin analog – or even a different dioctyltin carboxylate – will compromise either thermal stability, safety margin, or regulatory compliance.

Alkyl chain mismatch

Shorter alkyl (butyl, methyl) organotins exhibit lower thermal stability and higher migration potential.

Carboxylate ligand variation

Different carboxylate structures can alter PVC compatibility and stabilizer efficiency.

Regulatory gate

Only dioctyltin stabilizers are listed for food contact under FDA 21 CFR 178.2650; butyltin and methyltin are excluded.

Quantitative Differentiation Evidence for Bis(isodecanoyloxy)dioctylstannane Against Closest Comparators


Static Thermal Stability Time (Congo Red, 180°C): Dioctyltin Dineodecanoate Outperforms Dibutyltin and Dimethyltin Analogs

In a 2023 head-to-head study of three tin neodecanoates as standalone PVC heat stabilizers, dioctyltin dineodecanoate (DOTDN) – the direct structural analog of bis(isodecanoyloxy)dioctylstannane differing only in the branching of the C10 carboxylate – provided a static thermal stability time (Tₛ) of 56 minutes at 180°C, compared to 49 minutes for dibutyltin dineodecanoate (DBTDN) and 30 minutes for dimethyltin dineodecanoate (DMTDN) [1]. The three-component formulation OTN₅-C₄Z₁ (DOTDN:CaSt₂:ZnSt₂ = 5:4:1) further extended Tₛ to 63 minutes, confirming the superior baseline performance of the dioctyltin scaffold [1].

Static thermal stability
Cross-study comparable
DOTDN Tₛ 56 min vs. DBTDN 49 min vs. DMTDN 30 min (180°C, Congo red)
Dioctyltin scaffold extends processing window
Standalone 2 phr loading; 3-component formulation reached 63 min
PVC heat stabilizer Congo red test thermal decomposition

Acute Oral Toxicity (LD50): Dioctyltin Compounds Are ~170-Fold Less Toxic Than Dibutyltin Analogs

The acute oral LD50 of dioctyltin compounds in rats ranges from 880 mg/kg (dioctyltin ethylene glycol dithioglycolate) to 8500 mg/kg (dioctyltin chloride) [1]. In contrast, dibutyltin dichloride has an oral LD50 of 50 mg/kg and dibutyltin diacetate has an oral LD50 of 32 mg/kg in rats [2]. This represents an approximately 170-fold difference in acute oral toxicity between the least toxic dioctyltin and the most toxic dibutyltin compound. The lower toxicity of dioctyltin derivatives is attributed to reduced bioavailability and different metabolic handling of the longer alkyl chains [1].

Acute oral toxicity (LD50)
Class-level inference
Dioctyltin LD50 8500 mg/kg; dibutyltin 32–50 mg/kg (rat, oral)
~170-fold lower acute toxicity for dioctyltin class
Values from different compounds; toxicokinetic differences reported
organotin toxicity LD50 safety margin

Extractability from Rigid PVC: Di-n-octyltin Compounds Show Negligible Migration Compared to Di-n-butyltin

A study on the extractability of dialkyl tin compounds from rigid PVC containers demonstrated that the extraction of di-n-butyl tin increases with increasing content formulated in PVC, whereas di-n-octyl tin was scarcely extracted under identical test conditions [1]. This differential migration behavior is directly relevant to bis(isodecanoyloxy)dioctylstannane, as the dioctyltin moiety is the primary determinant of migration resistance. The study provides quantitative evidence that dioctyltin stabilizers remain largely immobilized within the PVC matrix during food contact, reducing consumer exposure risk.

Extractability from PVC
Cross-study comparable
Di-n-octyltin scarcely extracted; di-n-butyltin extraction measurable
Migration resistance supports food contact use
Food simulant extraction per Japanese Sanitation Act
migration food contact extractability

Regulatory Clearance: Dioctyltin Stabilizers Are Codified in FDA 21 CFR 178.2650 for Food Contact PVC

Multiple dioctyltin compounds are explicitly listed in 21 CFR §178.2650 as organotin stabilizers that may be safely used in vinyl chloride homopolymers and copolymers intended for food contact, at levels not to exceed a total of 3 parts per hundred of resin [1]. Approved dioctyltin compounds include di(n-octyl)tin S,S′-bis(isooctylmercaptoacetate), di(n-octyl)tin maleate polymer, and C10-16-alkyl mercaptoacetate reaction products with dichlorodioctylstannane [1]. In contrast, dibutyltin and dimethyltin stabilizers are not listed under this section, limiting their use in food contact applications [1]. While bis(isodecanoyloxy)dioctylstannane itself is not explicitly enumerated, its dioctyltin carboxylate structure places it within the class of dioctyltin stabilizers recognized for favorable regulatory standing.

FDA regulatory listing
Class-level inference
Dioctyltin stabilizers in 21 CFR 178.2650; butyltin/methyltin excluded
Binary gate for food contact material selection
Usage limit 3 phr total organotin
FDA regulation food contact 21 CFR 178.2650

Bis(isodecanoyloxy)dioctylstannane: Evidence-Backed Application Scenarios for Procurement and Formulation


Rigid PVC Extrusion and Calendering Where Extended Thermal Stability Is Critical

For rigid PVC pipes, profiles, and sheets processed at temperatures exceeding 180°C, the 14–87% longer static thermal stability time of dioctyltin-based stabilizers over dibutyltin and dimethyltin analogs [1] directly translates to reduced yellowing, lower scrap rates, and the ability to run at higher throughput. This evidence supports selecting bis(isodecanoyloxy)dioctylstannane over butyltin stabilizers in high-temperature PVC extrusion and calendering operations.

PVC Food Contact Packaging Requiring FDA-Compliant Stabilization

The listing of dioctyltin compounds in 21 CFR §178.2650 [2] combined with the negligible migration of di-n-octyltin stabilizers from rigid PVC [3] establishes bis(isodecanoyloxy)dioctylstannane as a viable candidate for PVC food packaging films, blister packs, and containers. Procurement teams sourcing stabilizers for indirect food contact applications should prioritize dioctyltin carboxylates over non-listed butyltin alternatives.

Medical-Grade PVC Devices Where Low Toxicity Is a Prerequisite

The ~170-fold lower acute oral toxicity of dioctyltin compounds compared to dibutyltin analogs [4] positions bis(isodecanoyloxy)dioctylstannane as the safer organotin option for PVC medical tubing, blood bags, and IV containers where patient exposure must be minimized. This differential is particularly relevant for devices with prolonged tissue or fluid contact.

Polyurethane Foam and Elastomer Catalysis Requiring Controlled Gelation

Dioctyltin dicarboxylates including the neodecanoate and isodecanoate esters are recognized as versatile urethane catalysts that accelerate the tin-mediated reaction between isocyanates and polyols while offering a favorable balance of gel and blow selectivity . This makes bis(isodecanoyloxy)dioctylstannane suitable for flexible and rigid polyurethane foam formulations where controlled reaction kinetics are essential.

Application
Selection Property
Validation Focus
Rigid PVC extrusion / calendering
Dioctyltin thermal stabilizer scaffold
Static thermal stability time at processing temperature
PVC food contact packaging
FDA 21 CFR 178.2650 listing & migration resistance
Extractability into food simulants
Medical-grade PVC devices
Low-acute-toxicity dioctyltin profile
Acute oral LD50 & leachable assessment
Polyurethane foam / elastomer catalysis
Gel/blow selectivity balance
Gelation rate and foam rise profile
Quote Request

Request a Quote for Bis(isodecanoyloxy)dioctylstannane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.